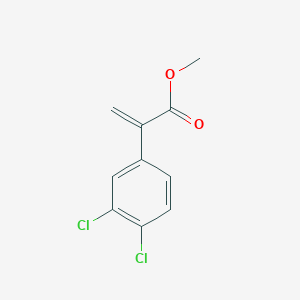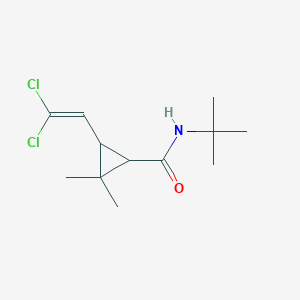
5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds called cinnamic acid derivatives and has been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation by Brown and Beige Adipose Tissue
Research has shown that brown and beige adipose tissue, recognized as distinct endocrine organs, are functionally linked to skeletal muscle and adipose tissue metabolism. These tissues contribute to systemic energy expenditure through an interorgan signaling network. A study identified 3-methyl-2-oxovaleric acid, closely related to 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid, as a key molecule in this process. These metabolites, synthesized in browning adipocytes, play a significant role in inducing brown adipocyte-specific phenotypes in white adipocytes and enhancing mitochondrial oxidative energy metabolism in skeletal myocytes. This has implications for obesity and diabetes treatment (Whitehead et al., 2021).
Methodology in Pharmaceutical Analysis
In pharmaceuticals, 5-Chlorovaleroyl chloride (5-CVC), a derivative of 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid, is used as an alkylating agent. The impurity profile of 5-CVC is crucial as it impacts the quality of the final product. A study developed a specific GC-FID method for analyzing low-level impurities in 5-CVC, offering a robust approach that could be applicable to other acid chlorides or acid halides in pharmaceutical analysis (Tang et al., 2010).
Synthesis of Oxadiazoles
A study explored the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from mono- or dichlorophenyl-substituted amidoxime, involving compounds related to 5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid. This research contributed to the development of new methodologies for preparing these compounds, which are significant in various chemical applications (Yale & Spitzmiller, 1978).
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-7(3-12(16)17)2-11(15)8-4-9(13)6-10(14)5-8/h4-7H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLJPGFAMGSLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC(=C1)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)
![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)


![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3012579.png)
![Piperidin-1-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B3012581.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

